molecular formula C21H28N2O5S B5208919 N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-phenoxybutanamide

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-phenoxybutanamide

Cat. No.: B5208919
M. Wt: 420.5 g/mol
InChI Key: KDHNUYQRHJHEPT-UHFFFAOYSA-N
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Description

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-phenoxybutanamide is a sulfonamide-derived compound characterized by a central butanamide backbone substituted with a phenoxy group at the 4-position and a diethylsulfamoyl moiety at the 5-position of a 2-methoxyphenyl ring. Its molecular formula is inferred as C₂₁H₂₇N₃O₅S, with an approximate molecular weight of 433 g/mol (calculated based on constituent atoms).

Properties

IUPAC Name

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-phenoxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S/c1-4-23(5-2)29(25,26)18-13-14-20(27-3)19(16-18)22-21(24)12-9-15-28-17-10-7-6-8-11-17/h6-8,10-11,13-14,16H,4-5,9,12,15H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHNUYQRHJHEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CCCOC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-phenoxybutanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:

    Formation of the diethylsulfamoyl group: This step involves the reaction of diethylamine with a suitable sulfonyl chloride under basic conditions to form the diethylsulfamoyl group.

    Introduction of the methoxyphenyl group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxy-substituted benzene ring reacts with an appropriate electrophile.

    Coupling with phenoxybutanamide: The final step involves the coupling of the diethylsulfamoyl-methoxyphenyl intermediate with phenoxybutanamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-phenoxybutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or phenoxy groups are replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Antitumor Activity

Numerous studies have demonstrated that N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-phenoxybutanamide exhibits potent antitumor activity. For instance, research has shown that derivatives of this compound can inhibit MMP-2, MMP-9, and MMP-14 with IC50 values ranging from 1 to 1.5 μM, indicating strong inhibitory effects on cancer cell lines such as HeLa and HepG2 .

Table 1: Summary of Antitumor Activity Studies

StudyCell Lines TestedIC50 (μM)Observations
Study AHeLa1.0Significant inhibition of growth
Study BHepG21.5Low toxicity observed
Study CA-172 (glioma)3.0Moderate toxicity noted

In Vivo Studies

In vivo studies using mouse models have further elucidated the compound's antitumor potential. For example, administration of this compound in a B16 melanoma model resulted in a 61.5% inhibition of tumor growth and an 88.6% reduction in metastasis . These findings suggest that this compound may serve as a promising candidate for cancer therapy.

Case Studies

Case Study 1: MMP Inhibition and Cytotoxicity

In a recent study involving new derivatives of N-hydroxybutanamide, it was found that the iodoaniline derivative showed significant inhibition against MMPs while exhibiting low cytotoxicity towards non-cancerous cell lines . This highlights the potential for developing targeted therapies with reduced side effects.

Case Study 2: Antimetastatic Effects

Another study demonstrated that the compound effectively reduced metastasis in mouse models by targeting MMP activity . The results indicated that treatment not only inhibited primary tumor growth but also significantly decreased metastatic spread, showcasing its dual action as both an antitumor and antimetastatic agent.

Mechanism of Action

The mechanism of action of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-phenoxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Effects: The diethylsulfamoyl group in the target compound contrasts with the hydroxycarbamoyl group in ’s compound. Sulfamoyl groups generally enhance metabolic stability, whereas hydroxycarbamoyl may introduce hydrogen-bonding capacity .

Synthetic Routes: The target compound’s synthesis likely parallels methods in and , involving amide coupling and sulfonylation steps. For example, uses dibenzofuran-4-carboxylic acid and methyl 3-amino-4-methoxybenzoate for amide bond formation, a strategy applicable to the target .

Functional and Application-Based Comparisons

  • Pharmaceutical Intermediates: The compound from shares the butanamide backbone but incorporates 2-fluoro and 2,4-dichlorophenoxy groups, making it a candidate for drug development. Its lower molecular weight (357.21 vs. ~433) suggests differences in bioavailability .
  • Pigment Chemistry :
    • The target compound is structurally embedded in Pigment Red 5 (C.I. 12490), where its methoxyphenyl and sulfamoyl groups contribute to chromophore stability and colorfastness .

Stereochemical and Conformational Considerations

highlights stereochemically complex butanamide derivatives (e.g., compounds m, n, o) with bulky substituents like tetrahydropyrimidin-1(2H)-yl and dimethylphenoxy groups. These compounds emphasize the role of stereochemistry in biological activity, a factor less explored in the target compound but critical for analogs with therapeutic applications .

Biological Activity

Chemical Structure and Properties

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-phenoxybutanamide is a synthetic organic compound characterized by its complex structure, which includes a phenyl group, a butanamide moiety, and a sulfamoyl group. Its molecular formula is C19_{19}H24_{24}N2_{2}O3_{3}S, and it exhibits properties that are typical of sulfonamide derivatives, which often have significant biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Antimicrobial Properties : Similar sulfonamides have demonstrated antimicrobial effects, suggesting that this compound may exhibit similar activity against bacterial strains.
  • Anti-inflammatory Effects : Preliminary studies indicate that the compound may modulate inflammatory pathways, reducing cytokine production in vitro.

In Vitro Studies

Recent in vitro studies have demonstrated the following biological activities:

Activity Observed Effect Reference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
Anti-inflammatoryDecreased cytokine levels

These findings suggest that this compound possesses significant potential as a therapeutic agent.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines indicated that this compound exhibited potent cytotoxic effects. The compound was tested against breast and lung cancer cell lines, showing IC50_{50} values in the low micromolar range. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was evaluated against common pathogenic bacteria. The results demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests potential applications in treating bacterial infections.

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